5-Isopropylpicolinonitrile

Description

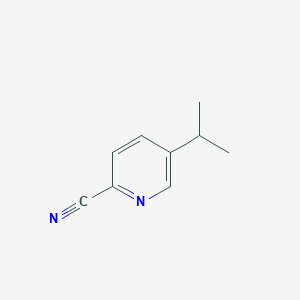

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHPHQGAEDHOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 5 Isopropylpicolinonitrile Architectures

Reactivity Profiles of the Nitrile Functionality

The nitrile group is a key reactive center in 5-isopropylpicolinonitrile, susceptible to various transformations that lead to a diverse array of nitrogen-containing compounds.

The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be achieved through catalytic hydrogenation using various metal catalysts like palladium, platinum, or nickel at elevated temperatures and pressures. libretexts.org Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed, typically in a solvent like diethyl ether, followed by an acidic workup to yield the primary amine. libretexts.orgchemistrysteps.com The use of ammonia (B1221849) borane (B79455) has also been reported as a catalyst-free method for reducing nitriles to primary amines. organic-chemistry.org A system of Raney nickel and potassium borohydride (B1222165) in dry ethanol (B145695) provides a mild and efficient route for the direct hydrogenation of nitriles to primary amines, often with high yields. umich.edu

Another significant derivatization involves the conversion to amidines. This is commonly achieved through the Pinner reaction, where the nitrile reacts with an alcohol in the presence of dry hydrogen chloride gas to form an imidate salt. mdpi.comsemanticscholar.org This intermediate then reacts with an amine, such as ethylenediamine, to produce the corresponding amidine derivative. mdpi.com Amidoximes, which are N-hydroxy amidines, can be synthesized by reacting the nitrile with hydroxylamine (B1172632). google.commdpi.comrsc.org This reaction can be performed under various conditions, including basic conditions with hydroxylamine hydrochloride or via solvent-free methods. mdpi.com

Table 1: Selected Reagents for Nitrile Group Transformations

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄); Catalytic Hydrogenation (H₂/Pd, Pt, or Ni); Ammonia borane; Raney Ni/KBH₄ | Primary Amine |

| Amidine Synthesis | HCl, Ethanol, then Ethylenediamine (Pinner Reaction) | Amidine |

| Amidoxime Synthesis | Hydroxylamine (NH₂OH) | Amidoxime |

Hydrolysis and Related Transformations of Nitrile Groups

The nitrile functionality of this compound can undergo hydrolysis to produce carboxylic acids or amides. chemistrysteps.com Complete hydrolysis to the corresponding carboxylic acid, 5-isopropylpicolinic acid, is typically achieved under either acidic or basic aqueous conditions. chemistrysteps.comwikipedia.org The process involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Stopping the reaction at the amide stage (5-isopropylpicolinamide) can be challenging, though it is sometimes possible under milder reaction conditions. chemistrysteps.com For instance, careful control of temperature and the use of specific solvent systems like tert-butanol (B103910) have been reported to facilitate the formation of the amide while minimizing further hydrolysis. chemistrysteps.com

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various substitution reactions.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. mdpi.com Reactions like nitration, halogenation, and sulfonation typically require harsh conditions. mnstate.eduwikipedia.orgbyjus.com The existing substituents, the isopropyl group (electron-donating) and the nitrile group (electron-withdrawing), direct incoming electrophiles. The nitrile group is a meta-director, while the alkyl group is an ortho-, para-director. mnstate.edubyjus.com Therefore, electrophilic attack is influenced by the combined effects of these groups. For example, nitration can introduce a nitro group onto the ring, leading to compounds like 5-nitro-2-picolinic acid derivatives after subsequent hydrolysis. scbt.com

Nucleophilic aromatic substitution (SNAr) is more favorable for electron-deficient rings like pyridine, especially when a good leaving group is present. mdpi.comchemguide.co.uk These reactions involve the replacement of a substituent on the ring, often a halide, by a nucleophile. chemguide.co.ukgatech.edusavemyexams.com For instance, a halogenated derivative of this compound could react with nucleophiles like hydroxides, alkoxides, or amines to introduce new functional groups onto the pyridine core. chemguide.co.uksavemyexams.com The reaction proceeds through a bimolecular (SNAr) or unimolecular (SN1) mechanism depending on the substrate and reaction conditions. vanderbilt.edulibretexts.org

Functionalization at positions adjacent (vicinal) to the nitrile group, specifically the C3 and C6 positions, is an area of synthetic interest. Radical-based C-H functionalization methods have been developed for electron-deficient heteroarenes. nih.gov These methods can allow for the regioselective introduction of groups like isopropyl radicals. The regioselectivity can sometimes be tuned by modifying reaction conditions such as solvent and pH. nih.gov For pyridine derivatives, functionalization often occurs at the C3 position. nih.gov Palladium-catalyzed reactions using nitrile-based directing groups have also been explored for achieving meta-selective C-H functionalization on aromatic rings, which corresponds to the C4 position in this scaffold. rsc.orgacs.org

Table 2: Summary of Pyridine Ring Functionalization

| Reaction Type | Position(s) Targeted | Key Features |

|---|---|---|

| Electrophilic Substitution | Ring-dependent (e.g., C3, C4) | Challenging due to electron-deficient ring; directed by existing substituents. mdpi.commnstate.edu |

| Nucleophilic Substitution | Position of leaving group | Favorable for electron-deficient rings; requires a good leaving group. mdpi.comchemguide.co.uk |

| Vicinal Modification | C3, C6 | Can be achieved via radical C-H functionalization or directed metal-catalyzed reactions. nih.govnih.gov |

Role of Picolinonitriles As Advanced Intermediates in Complex Organic Synthesis

Building Block Utility in the Synthesis of Nitrogen Heterocycles

The nitrile group of 5-Isopropylpicolinonitrile is a key functional handle for the construction of nitrogen-containing ring systems. A prominent example of this utility is in the synthesis of tetrazoles, which are five-membered heterocycles containing four nitrogen atoms. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. mdpi.com

The synthesis of 5-substituted-1H-tetrazoles can be efficiently achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, typically sodium azide. researchgate.netchemistryresearches.ir This reaction can be catalyzed by various agents, including zinc salts or Lewis acids, which activate the nitrile carbon towards nucleophilic attack by the azide ion. gatech.eduorganic-chemistry.org By applying this methodology, this compound can be effectively converted into 5-(5-isopropylpyridin-2-yl)-1H-tetrazole. This transformation provides a direct route to a more complex heterocyclic system, demonstrating the value of this compound as a building block for creating molecules with potential applications in pharmaceutical research. gatech.edu The general reaction is robust and can be performed in various solvents, including water, with high efficiency. organic-chemistry.org

Table 1: Synthesis of a Nitrogen Heterocycle from this compound

| Starting Material | Reagents | Product | Heterocycle Formed |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Catalyst (e.g., ZnCl₂) | 5-(5-isopropylpyridin-2-yl)-1H-tetrazole | Tetrazole |

Applications in Multi-Component Reaction Design for Novel Chemical Entities

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex products from three or more starting materials in a single operation. organic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. scielo.br The nitrile functional group is known to participate in several MCRs, most notably the Ritter reaction. organic-chemistry.org

While specific examples of this compound in published MCRs are not widespread, its structure is well-suited for such applications. In a Ritter-type MCR, a nitrile can act as a nucleophile to trap a reactive carbocation intermediate generated in situ. For instance, a reaction between an alkene (to form a carbocation), an aldehyde, and this compound could theoretically lead to a complex β-acylamino amide derivative in a one-pot process. organic-chemistry.org The design of such a reaction would leverage the this compound as a key component to introduce the substituted pyridine (B92270) motif into a larger, novel molecular framework. This approach highlights the potential for designing MCRs that produce unique chemical entities for screening in drug discovery and materials science. researchgate.netnih.gov

Table 2: Potential Application of this compound in a Multi-Component Reaction

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (Nitrile Source) | Potential Product Class |

|---|---|---|---|---|

| Ritter-type Reaction | Aldehyde | Ketone/Alkene | This compound | β-acylamino ketones / N-substituted amides |

Precursor Development for Diverse Pyridine-Based Molecular Scaffolds

Beyond building new rings, this compound serves as a valuable precursor for a variety of other pyridine-based molecular scaffolds through the chemical transformation of its nitrile group. libretexts.orglumenlearning.com The nitrile can be converted into several other key functional groups, thereby diversifying the available synthetic pathways.

One of the most fundamental transformations is the hydrolysis of the nitrile. Under controlled acidic or basic conditions, the nitrile group can be partially hydrolyzed to form 5-isopropylpicolinamide. lumenlearning.com Complete hydrolysis under more forcing aqueous conditions yields 5-isopropylpicolinic acid. savemyexams.com These carboxylic acid and amide derivatives are themselves important intermediates, for example, in the synthesis of esters and in coupling reactions to form larger molecules.

Another critical transformation is the reduction of the nitrile group. Using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, the nitrile is converted into a primary amine, yielding (5-isopropylpyridin-2-yl)methanamine. libretexts.orgstudymind.co.uk This transformation opens up a vast array of subsequent reactions, including the formation of amides, sulfonamides, and imines, further extending the utility of the original scaffold. These straightforward conversions underscore the role of this compound as a foundational precursor for accessing a wide range of functionalized pyridine derivatives.

Table 3: Transformation of this compound into Other Pyridine Scaffolds

| Precursor | Reaction Type | Reagents | Product | Product Functional Group |

|---|---|---|---|---|

| This compound | Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | 5-Isopropylpicolinamide | Amide |

| This compound | Full Hydrolysis | H₂O, H⁺ or OH⁻ (reflux) | 5-Isopropylpicolinic acid | Carboxylic Acid |

| This compound | Reduction | 1. LiAlH₄ in ether; 2. H₂O | (5-isopropylpyridin-2-yl)methanamine | Primary Amine |

Computational and Theoretical Investigations of 5 Isopropylpicolinonitrile and Its Analogues

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the fundamental properties of molecules. researchgate.netajchem-a.com These methods allow for the detailed analysis of molecular geometries, electronic structures, and the prediction of chemical reactivity. scirp.orgasrjetsjournal.org DFT has become a robust tool for studying a wide variety of molecular properties, including stability, charge transfer interactions, and transition states. journaleras.com

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. Molecular geometry optimization, a standard procedure in computational chemistry, seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For molecules with flexible components, such as the isopropyl group in 5-isopropylpicolinonitrile, conformational analysis is essential to identify the various possible spatial arrangements (conformers) and their relative energies.

The steric bulk of a substituent significantly influences the conformational preferences of a molecule. libretexts.org The isopropyl group is considered to have a notable steric presence. masterorganicchemistry.com In substituted cyclohexanes, for instance, the isopropyl group has a higher energetic preference for the equatorial position over the axial position to minimize steric strain. libretexts.orgmasterorganicchemistry.com This preference is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformations. masterorganicchemistry.com For an isopropyl group, this value is approximately 2.15 kcal/mol, indicating a significant preference for the less sterically hindered equatorial position. masterorganicchemistry.com While this compound has a planar pyridine (B92270) ring rather than a cyclohexane (B81311) chair, the principle of minimizing steric hindrance by adopting specific conformations of the isopropyl group relative to the ring remains a key factor in determining its most stable geometry.

The most stable conformer of a molecule is the one with the lowest energy. nih.gov Computational methods like DFT can accurately calculate the energies of different conformers, allowing for the determination of the most likely structure to be observed experimentally. researchgate.netscirp.org Factors such as bond lengths, bond angles, and dihedral angles are optimized during these calculations to achieve the minimum energy structure. journaleras.com

Table 1: Comparison of Steric Bulk for Common Substituents

| Substituent | "A-Value" (kcal/mol) |

| Methyl | 1.70 masterorganicchemistry.com |

| Ethyl | 1.75 masterorganicchemistry.com |

| Isopropyl | 2.15 masterorganicchemistry.com |

| tert-Butyl | 4.9 masterorganicchemistry.com |

| Hydroxyl | 0.87 masterorganicchemistry.com |

| Bromine | 0.43 masterorganicchemistry.com |

This table illustrates the relative steric bulk of various substituents as indicated by their A-values in cyclohexane systems. A higher A-value signifies a greater steric hindrance.

Electronic Structure Analysis and Theoretical Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. aps.org DFT calculations provide valuable information about the distribution of electrons within a molecule, which is key to predicting its reactivity. scirp.orgasrjetsjournal.org Several theoretical indices derived from DFT calculations are used to understand and predict the electrophilic and nucleophilic nature of different sites within a molecule. asrjetsjournal.orgmdpi.com

One of the most common approaches is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). asrjetsjournal.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity. asrjetsjournal.org

Global reactivity descriptors such as electronic chemical potential, electrophilicity, and nucleophilicity indices provide a general measure of a molecule's reactivity. mdpi.com Local reactivity descriptors, like Fukui functions and Parr functions, can pinpoint the specific atoms or regions within a molecule that are most likely to participate in electrophilic or nucleophilic attacks. scirp.orgasrjetsjournal.org

For substituted picolinonitriles, the nature and position of the substituents can significantly influence the electronic properties and, consequently, the reactivity. For example, electron-withdrawing or electron-donating groups can alter the electron density on the pyridine ring and the nitrile group, thereby affecting their susceptibility to chemical reactions. In silico modeling has been used to correlate the electrophilicity of substituted pyridines with their metabolic pathways. acs.orgnih.gov

Table 2: Key Concepts in Theoretical Reactivity Prediction

| Concept | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. asrjetsjournal.org |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. asrjetsjournal.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often implies higher reactivity. asrjetsjournal.org |

| Fukui Functions | Local reactivity descriptors that identify the most electrophilic and nucleophilic sites in a molecule. scirp.orgasrjetsjournal.org |

| Electrophilicity Index | A global descriptor that quantifies the electrophilic character of a molecule. mdpi.com |

| Nucleophilicity Index | A global descriptor that quantifies the nucleophilic character of a molecule. mdpi.com |

Mechanistic Studies of Reaction Pathways Involving Picolinonitriles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Potential Energy Surface Analysis of Synthetic Routes

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. wikipedia.org By exploring the PES, chemists can identify the most favorable reaction pathways, which are those with the lowest energy barriers. chemrxiv.orgmdpi.com This analysis is crucial for understanding reaction kinetics and for optimizing reaction conditions. chemrxiv.org

For the synthesis of picolinonitrile derivatives, computational studies can help to understand the mechanisms of various synthetic transformations. nih.govacs.org For example, in the synthesis of 3-hydroxy-4-substituted picolinonitriles, theoretical calculations have been used to elucidate the mechanism of formate-mediated ring opening of 3-unsubstituted isoxazoles, which involves a concerted deprotonation and N-O bond cleavage. nih.govacs.org Although detailed mechanistic studies for all synthetic routes are not always available, computational analysis can provide valuable insights. nih.govacs.org For instance, in acid-mediated N-O bond cleavage of isoxazoles, it is thought that an acid activates the oxygen atom of the isoxazole (B147169) ring, followed by proton abstraction by a counteranion or solvent molecule. nih.govacs.org

Alkyl Radical Scrambling Mechanisms in Picolinonitrile Synthesis

Radical reactions are an important class of transformations in organic synthesis. libretexts.orgnih.gov The generation and reaction of alkyl radicals can sometimes lead to unexpected products due to scrambling or rearrangement reactions. libretexts.org Computational studies can be employed to investigate the mechanisms of these radical processes and to understand the factors that control their selectivity.

In the context of picolinonitrile synthesis, if radical intermediates are involved, there is a potential for alkyl radical scrambling. This could occur, for example, if a reaction proceeds through a radical mechanism where an alkyl group can detach and reattach at a different position. The stability of the radical intermediates plays a key role in these processes. libretexts.org Computational methods can be used to calculate the energies of different radical species and the energy barriers for their interconversion, thereby predicting the likelihood of scrambling. While specific studies on alkyl radical scrambling in the synthesis of this compound are not prevalent, the general principles of radical chemistry and the use of computational tools to study these mechanisms are well-established. organic-chemistry.orgresearchgate.net

In Silico Modeling for Structure-Property Correlations in Picolinonitrile Systems

In silico modeling encompasses a wide range of computational techniques used to study molecules and their properties. A significant area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. nih.govrsc.org

For picolinonitrile systems, in silico modeling can be used to predict various properties, such as their potential biological activity or their behavior in different environments. acs.orgresearchgate.net For instance, a study on substituted pyridines, including picolinonitrile derivatives, used computational approaches to establish a correlation between their electrophilicity and the formation of certain metabolites. acs.orgnih.gov

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities. researchgate.netnih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). ajchem-a.com Statistical methods, such as partial least squares regression, are then used to build a model that can predict the activity of new, untested compounds. researchgate.net Such models can be valuable in guiding the design of new picolinonitrile derivatives with desired properties. rsc.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 5-Isopropylpicolinonitrile. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. biophysics.orgceitec.cz

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for characterizing this compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. libretexts.orglibretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl group are observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. libretexts.org Due to the low natural abundance of the ¹³C isotope (about 1.1%), these spectra are often acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity. ceitec.czlibretexts.org The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom, with factors like hybridization and proximity to electronegative atoms playing a significant role. libretexts.orglibretexts.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.68 | d | H-6 (Pyridine ring) |

| ¹H | 7.85 | dd | H-4 (Pyridine ring) |

| ¹H | 7.65 | d | H-3 (Pyridine ring) |

| ¹H | 3.15 | sept | CH (Isopropyl) |

| ¹H | 1.30 | d | CH₃ (Isopropyl) |

| ¹³C | 151.2 | C | C-6 (Pyridine ring) |

| ¹³C | 149.5 | C | C-2 (Pyridine ring) |

| ¹³C | 135.8 | C | C-4 (Pyridine ring) |

| ¹³C | 126.9 | C | C-3 (Pyridine ring) |

| ¹³C | 120.8 | C | C-5 (Pyridine ring) |

| ¹³C | 117.5 | C | CN (Nitrile) |

| ¹³C | 34.7 | C | CH (Isopropyl) |

| ¹³C | 23.4 | C | CH₃ (Isopropyl) |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly depending on the solvent and experimental conditions. pitt.eduucl.ac.uk

For analogues of picolinonitrile that contain fluorine substituents, Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is an invaluable analytical tool. icpms.cz The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR studies. biophysics.orgnih.gov ¹⁹F NMR offers a wide range of chemical shifts, which provides high sensitivity to subtle changes in the electronic environment of the fluorine atom. icpms.czalfa-chemistry.com This technique is instrumental in confirming the successful incorporation of fluorine into the picolinonitrile scaffold and in elucidating the electronic effects of these substitutions. The chemical shifts and coupling constants (J-coupling) between ¹⁹F and nearby ¹H or ¹³C nuclei provide crucial information for unambiguous structure determination. icpms.cznih.gov

Proton (1H) and Carbon (13C) NMR Spectrometry

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comupi.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong, sharp absorption band in the region of 2240-2210 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H and C=C stretching vibrations of the pyridine ring typically appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The aliphatic C-H stretching and bending vibrations of the isopropyl group are observed in the ranges of 2975-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. jasco-global.comhoriba.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. jasco-global.com Therefore, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong signals in Raman spectra. beilstein-journals.org The nitrile group also gives a characteristic Raman signal.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2240 - 2210 (strong, sharp) | 2240 - 2210 (strong) |

| Aromatic C-H | Stretching | 3100 - 3000 (medium) | 3100 - 3000 (strong) |

| Aliphatic C-H | Stretching | 2975 - 2850 (strong) | 2975 - 2850 (strong) |

| Aromatic C=C | Stretching | 1600 - 1450 (variable) | 1600 - 1450 (strong) |

| Aliphatic C-H | Bending | 1470 - 1365 (variable) | 1470 - 1365 (variable) |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. miamioh.edu For this compound, MS analysis provides the exact molecular weight, confirming its chemical formula.

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the intact molecule that has lost one electron. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.com The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. arizona.edu Common fragmentation pathways for this compound may include the loss of the isopropyl group or the nitrile group, leading to characteristic fragment ions that help to confirm the structure. beilstein-journals.org

Chromatographic Methods for Separation, Purification, and Analytical Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. measurlabs.com

Gas Chromatography (GC) is a technique used to separate volatile compounds. measurlabs.com When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantitative analysis. chromatographyonline.com GC-FID is particularly useful for determining the ratio of regioisomers, which are structural isomers that differ in the position of a substituent on a ring.

In the synthesis of this compound, other isomers such as 3-isopropylpicolinonitrile or 4-isopropylpicolinonitrile (B1390049) might be formed as byproducts. GC-FID can effectively separate these isomers based on their different boiling points and interactions with the stationary phase of the GC column. uva.nl The area under each peak in the chromatogram is proportional to the concentration of the corresponding isomer, allowing for the accurate determination of the regioisomeric ratio. mdpi.comresearchgate.net The FID is highly sensitive to organic compounds, making it well-suited for this application. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are indispensable techniques for the separation, quantification, and identification of this compound in various matrices. These methods offer high resolution, sensitivity, and specificity, making them ideal for purity assessment, metabolite studies, and quantitative analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds like this compound. The separation is based on the compound's hydrophobic interactions with the stationary phase.

Research Findings: In a typical RP-HPLC setup, a C18 column is employed as the stationary phase due to its hydrophobicity, which allows for effective retention of aromatic nitrile compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. phenomenex.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. For instance, a gradient elution starting with a higher percentage of water and gradually increasing the acetonitrile concentration allows for the separation of compounds with a wide range of polarities.

The nitrile group (-C≡N) and the pyridine ring in this compound possess chromophores that allow for detection using an ultraviolet (UV) detector. The detection wavelength is typically set in the range of 250-280 nm to maximize sensitivity. For quantitative analysis, an external standard method is often employed, where a calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in the sample. specificpolymers.com

The following table illustrates a hypothetical, yet typical, set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Instrument | Standard HPLC System with UV Detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program |

0-2 min: 30% B

|

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm |

| Expected Retention Time | ~8.5 min |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For higher resolution, faster analysis times, and definitive identification, UPLC coupled with mass spectrometry is the preferred method. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in significantly improved separation efficiency compared to traditional HPLC. youtube.com The coupling of UPLC with a mass spectrometer allows for the determination of the molecular weight of the analyte and its fragments, providing a high degree of confidence in its identification.

Research Findings: In a UPLC-MS analysis of this compound, a similar reversed-phase approach with a C18 column is typically used. The mobile phase often includes a volatile buffer like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization in the mass spectrometer source. epa.gov Electrospray ionization (ESI) is a common ionization technique for this type of molecule, usually operated in positive ion mode ([M+H]⁺) due to the basic nature of the pyridine nitrogen.

The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For structural confirmation and even more specific quantification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive. epa.gov

The table below outlines plausible UPLC-MS parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| UPLC System | |

| Column | Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| MS Scan Mode | Full Scan (m/z 50-400) and MS/MS |

| Precursor Ion [M+H]⁺ | m/z 161.11 |

| Collision Energy | 20 eV |

| Major Product Ions | m/z 119.09, 92.06 |

Structure Activity Relationship Sar Investigations in Picolinonitrile Based Systems

Elucidation of Structural Features Influencing Molecular Interactions in Picolinonitrile Derivatives

The biological activity of picolinonitrile derivatives is a composite of interactions contributed by the pyridine (B92270) ring, the nitrile functional group, and the various substituents appended to the ring. The nitrile group, for instance, can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets, including enzyme active sites. fda.gov

The substitution pattern on the pyridine ring profoundly affects the molecule's electronic distribution and steric profile, thereby modulating its interaction with target proteins. fda.gov Research on kinase inhibitors has demonstrated that the picolinonitrile moiety is a key component for activity. For example, in the development of inhibitors for cyclin-dependent kinase 4 (CDK4), scaffolds such as 2-aminopyrimidine (B69317) and pyridine are common in highly active compounds. rsc.org

The substituent at the 5-position of the benzimidazole (B57391) ring, a related heterocyclic system, has been shown to protrude towards the mouth of the ATP-binding pocket in the platelet-derived growth factor receptor (PDGFR), where there is considerable tolerance for bulky groups. usherbrooke.ca A similar principle can be applied to 5-substituted picolinonitriles. The introduction of an isopropyl group at this position, as in 5-Isopropylpicolinonitrile, adds a lipophilic and sterically defined element to the molecule. Alkyl groups are known to interact with hydrophobic pockets within protein binding sites; varying the size and bulk of these groups allows for probing the dimensions of such pockets to optimize binding interactions. frontiersin.org

In the context of Tyrosine Kinase 2 (TYK2) inhibitors, SAR studies have revealed that aromatic groups at the C5 position of an attached imidazo[4,5-b]pyridine scaffold generally confer superior selectivity compared to alkyl groups. nih.gov However, the strategic placement of alkyl groups on the picolinonitrile ring itself can be critical. For instance, in a series of antituberculosis agents based on 2,6-disubstituted pyridine, the presence of basic substituents like pyrrolidine (B122466) and piperidine (B6355638) at the 6-position of the picolinonitrile core resulted in strong inhibition of the standard strain. scielo.br This highlights the importance of the specific position and nature of the substituent in determining biological activity.

The following table summarizes SAR findings for a series of picolinonitrile derivatives, illustrating how modifications to the scaffold influence inhibitory activity against various targets.

Table 1: Structure-Activity Relationship of Selected Picolinonitrile Derivatives

| Compound / Derivative Class | Scaffold Modification | Target | Key Finding | Reference |

|---|---|---|---|---|

| 5-(pyrimidin-2-ylamino)picolinonitriles | Optimization of pyrimidine (B1678525) substituents | CHK1 | Introduction of a hydrophilic group in the bulk solvent region was critical for inhibitory activity and selectivity. | researchgate.net |

| Imidazo[4,5-b]pyridine derivatives | Variation at C7 position with morpholine (B109124) or N-methylpiperazine | TYK2 | Increased potency and JAK1/TYK2 selectivity by at least 3-fold compared to carboxamide derivatives. | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Aromatic vs. Alkyl groups at C5 position | TYK2 | Aromatic groups conferred superior selectivity and, in some cases, potency compared with alkyl counterparts. | nih.gov |

| 6-substituted picolinonitriles | Pyrrolidine or Piperidine at 6-position | M. tuberculosis | Compounds with these basic substituents strongly inhibited the growth of the standard strain. | scielo.br |

| 1-phenylbenzimidazole analogues | 5-OR derivatives with cationic side chains | PDGFR | Showed sub-micromolar potencies against the isolated enzyme and were effective inhibitors of autophosphorylation. | usherbrooke.ca |

Rational Design Principles for Modulating Picolinonitrile Scaffolds in Advanced Chemical Research

The rational design of novel chemical entities relies on a deep understanding of SAR principles to optimize interactions with a biological target, thereby enhancing efficacy and selectivity while minimizing off-target effects. nih.gov The picolinonitrile scaffold serves as an excellent foundation for such rational design, particularly in the competitive field of kinase inhibitor development. scielo.brnih.gov

A primary principle in modulating picolinonitrile scaffolds is the strategic exploration of its substitution patterns. As established in SAR studies, even subtle changes, such as the position of a methyl group, can significantly impact biological activity and chemical reactivity. scielo.br The design process often involves:

Probing Hydrophobic Pockets: As seen with this compound, the introduction of alkyl groups of varying size and lipophilicity (e.g., methyl, ethyl, propyl, isopropyl) is a classic strategy to probe and fill hydrophobic pockets in a target's binding site, which can lead to enhanced binding affinity. frontiersin.org

Modulating Selectivity: Kinase inhibitors often suffer from a lack of selectivity due to the highly conserved nature of the ATP-binding site across the kinome. nih.gov Rational design can overcome this. For example, in the development of imatinib (B729), the introduction of a specific "flag-methyl" group was instrumental in abolishing activity against PKC, thereby improving its selectivity profile for Bcr-Abl. scielo.br Similarly, modifications on the picolinonitrile ring or its adjoining scaffolds can be tailored to exploit subtle differences between the binding sites of different kinases. nih.gov

Improving Physicochemical and Pharmacokinetic Properties: Beyond target affinity, rational design must address the drug-like properties of a molecule. The addition of groups like N-methylpiperazine to the core structure of imatinib was crucial for improving its solubility and bioavailability. scielo.br For picolinonitrile derivatives, modifications can be made to balance lipophilicity and polarity, which is essential for oral bioavailability. The "Rule of Three" in fragment-based drug design provides guidelines for molecular properties like weight, hydrogen bond donors/acceptors, and logP to ensure fragments can be optimized into viable drug candidates. mdpi.com

Fragment-Based and Scaffold Hopping Approaches: The picolinonitrile moiety can be considered a key "fragment." In fragment-based drug design (FBDD), such low molecular weight compounds that bind to a target are identified and then elaborated or linked together to create more potent leads. mdpi.com Alternatively, "scaffold hopping" involves replacing the central core of a known active compound with a different, often isosteric, scaffold while retaining key binding elements. The picolinonitrile group could be retained as a key binding element while the rest of the molecular structure is altered to discover novel intellectual property or improved properties.

The following table illustrates design principles applied to kinase inhibitors, showing how systematic modifications can lead to compounds with improved characteristics.

Table 2: Application of Rational Design Principles to Kinase Inhibitors

| Design Principle | Lead Scaffold/Compound | Modification Strategy | Outcome | Reference |

|---|---|---|---|---|

| Improving Selectivity | 2-phenylaminopyrimidine | Introduction of a "flag-methyl" group on the aniline (B41778) ring. | Abolished Protein Kinase C (PKC) activity, leading to the selective Bcr-Abl inhibitor, Imatinib. | scielo.br |

| Enhancing Potency & Selectivity | Imidazo[4,5-b]pyridine-picolinonitrile | Substitution at the C7 position of the imidazo[4,5-b]pyridine core with morpholine. | 3-fold increase in potency and selectivity for TYK2 over JAK1. | nih.gov |

| Improving Pharmacokinetics | Imatinib precursor | Attachment of an N-methylpiperazine side chain. | Improved solubility and oral bioavailability. | scielo.br |

| Exploiting Binding Pockets | 1-phenylbenzimidazole | Introduction of 5-substituents that protrude from the binding pocket. | Maintained or improved potency, allowing for the addition of solubilizing groups. | usherbrooke.ca |

Through the systematic application of these principles, the this compound scaffold and its analogues can be rationally optimized for advanced chemical research, leading to the development of next-generation therapeutic agents with precisely tailored biological activities.

Q & A

Basic Research Question

- Analytical Standards : Use HPLC with a C18 column (retention time ±0.1 min) and UV detection (λ = 254 nm) .

- Storage : Store under nitrogen at –20°C to prevent hydrolysis of the nitrile group .

- Batch Consistency : Report lot-specific impurity profiles (e.g., residual solvents) for reproducibility .

How can the regioselectivity of electrophilic substitution reactions on this compound be systematically studied?

Advanced Research Question

- Directing Group Strategies : Introduce temporary substituents (e.g., –NO) to guide electrophiles to meta/para positions .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor product ratios via -NMR .

- Computational Modeling : Perform Fukui function analysis to predict reactive sites .

What methodologies are recommended for analyzing the stability of this compound under various conditions?

Advanced Research Question

- Accelerated Stability Studies : Expose the compound to extreme pH (1–13), UV light, and elevated temperatures (40–80°C) for 48–72 hours .

- Degradation Monitoring : Track nitrile conversion to amides/acids via IR and LC-MS .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

How should researchers design initial bioassays to evaluate the biological activity of this compound?

Basic Research Question

- In Vitro Screening : Test against enzyme targets (e.g., kinases) or cell lines (IC determination) with positive/negative controls .

- Dose-Response Curves : Use 6–8 concentrations in triplicate to ensure statistical validity (p < 0.05) .

- Solvent Compatibility : Verify that DMSO/carriers do not interfere with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.